N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
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Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N6O and its molecular weight is 324.388. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to various downstream effects . Inhibition of kinases can disrupt the phosphorylation process, leading to alterations in the activity of the substrate proteins and affecting the cellular processes in which these proteins are involved .
Biochemical Pathways
Given that similar compounds target kinases , it can be inferred that the compound may affect pathways involving phosphorylation. Phosphorylation is a key mechanism in the regulation of many cellular processes, including metabolic pathways, protein synthesis, cell cycle progression, and signal transduction pathways .
Result of Action
Inhibition of kinases by similar compounds can lead to a wide range of effects, depending on the specific kinase targeted and the cellular context . These effects can include alterations in cell growth and proliferation, changes in cell metabolism, and induction of cell death .
Biological Activity
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structure and Properties
The compound features a complex structure composed of a benzimidazole core linked to a piperidine and pyrazole moiety. This unique configuration is thought to contribute to its biological efficacy.
The mechanism of action for this compound involves interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, modulating their activity and leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds with a similar structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-436) with IC50 values significantly lower than traditional chemotherapeutics like Olaparib. The compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase has been documented, suggesting a potential role in cancer therapy.
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-436 | 2.57 | Induces apoptosis |
Olaparib | MDA-MB-436 | 8.90 | PARP inhibition |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated activity against various pathogens, with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the low microgram range. This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated several pyrazole derivatives for their antiproliferative effects on cancer cell lines, highlighting that the presence of methyl groups on the pyrazole ring enhances activity against breast cancer cells.
- Apoptosis Induction : In another study, treatment with the compound led to increased early and late apoptotic populations in treated cells compared to controls, indicating its role in promoting programmed cell death.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression, supporting its potential as a lead compound for drug development.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-11-8-16(22-21-11)23-6-4-13(5-7-23)20-17(24)12-2-3-14-15(9-12)19-10-18-14/h2-3,8-10,13H,4-7H2,1H3,(H,18,19)(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGODATZHNPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.